
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyrrolidine-2,3-dione core, which is a common motif in medicinal chemistry, often associated with various biological activities. The molecule also includes a 4,6-dimethylpyrimidin-2-yl moiety, which is a pyrimidine derivative known to be a key component in nucleic acids and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolidine-2,4-diones can be achieved through the condensation of α-amino acid esters with ethoxycarbonylacetic acid, followed by Dieckmann cyclisation and hydrolysis-decarboxylation . Acylation reactions are common for further functionalization at the C-3 position of pyrrolidine-2,4-diones . For the pyrimidine component, electrophilic substitution reactions such as halogenation, aminomethylation, and acylation are typical for the modification of pyrimidines at specific positions . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,4-diones has been studied using X-ray crystallography, revealing insights into their three-dimensional conformation . The presence of substituents on the pyrrolidine ring can influence the overall geometry and electronic distribution of the molecule, which in turn affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine-2,4-diones are reactive intermediates that can undergo various chemical reactions. They can be acylated at C-3 with acid chlorides in the presence of Lewis acids . The quaternary ammonium enolates of substituted pyrrolidine-2,4-diones can isomerize during O-acylation . Pyrimidine derivatives can undergo regioselective amination, as seen with 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, which reacts with alkylamides to give amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. Pyrrolidine-2,4-diones typically have acidic properties due to the presence of two carbonyl groups adjacent to the nitrogen in the ring . The electronic properties of the pyrimidine ring, such as electron-withdrawing or electron-donating effects of substituents, would affect the compound's reactivity and interactions . The lipophilicity and potential hydrogen bonding capacity of the molecule would be important for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Research has been conducted on the synthesis of new compounds with potential anticonvulsant activities, such as the synthesis and evaluation of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which showed effectiveness in seizure models (Kamiński, Rzepka, & Obniska, 2011).
Antiviral Research
- Studies on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives have shown moderate to high activities against hepatitis B virus (HBV), demonstrating the potential for antiviral applications (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Heterocyclic Chemistry
- The construction of polyfunctional fused heterocyclic compounds via reactions with indene‐1,3‐diones has been reported, showcasing the versatility of such compounds in synthesizing complex heterocyclic structures (Hassaneen et al., 2003).
Catalysis and Synthesis Techniques
- Innovative methods have been developed for the synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting advancements in catalysis and green chemistry (Rahmani et al., 2018).
Optical and Sensing Applications
- Pyrimidine-phthalimide derivatives have been synthesized and evaluated for their photophysical properties and pH-sensing applications, demonstrating the utility of such compounds in developing novel sensors and materials with specific optical properties (Yan et al., 2017).
Propiedades
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-4-20-7-8-22(15(24)14(20)23)17(25)21-6-5-13(10-21)26-16-18-11(2)9-12(3)19-16/h9,13H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCCYTAWXYCAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

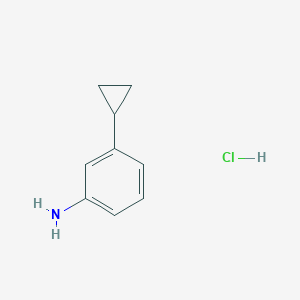
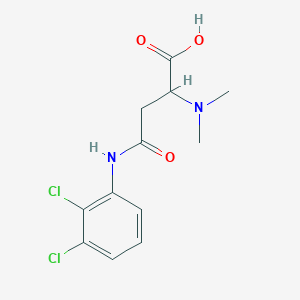

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2520131.png)
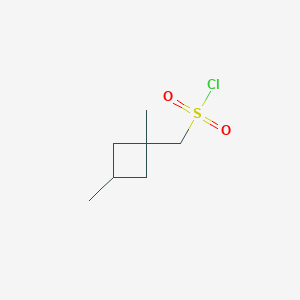
![N1-(2-chlorobenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2520133.png)


![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)
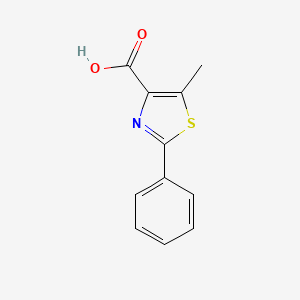
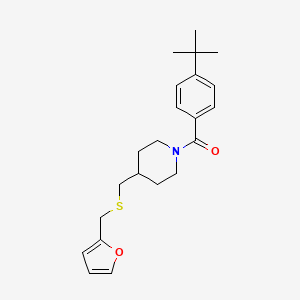


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)